Product packaging for 4-Bromobenzo[c][1,2,5]oxadiazole(Cat. No.:CAS No. 35036-93-2)

4-Bromobenzo[c][1,2,5]oxadiazole

Cat. No.: B2610231
CAS No.: 35036-93-2
M. Wt: 199.007
InChI Key: FXQKWDMHOOXMRV-UHFFFAOYSA-N
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Description

Historical Context and Significance of the Benzo[c]ipbcams.ac.cnnih.govchim.itoxadiazole Core

The journey into the chemistry of benzo[c] ipbcams.ac.cnnih.govchim.itoxadiazole begins with its parent heterocycle, 1,2,5-oxadiazole, also known by its trivial name, furazan. chemicalbook.com Furazan is a five-membered aromatic ring containing one oxygen and two nitrogen atoms. chemicalbook.com The synthesis of the 1,2,5-oxadiazole ring is typically achieved through methods like the dehydration of α-dioximes. chemicalbook.com

The fusion of a benzene (B151609) ring to the 1,2,5-oxadiazole core gives rise to benzo[c] ipbcams.ac.cnnih.govchim.itoxadiazole, a bicyclic heterocyclic system. This structural modification significantly influences the molecule's electronic properties and has established it as a "privileged scaffold" in several scientific domains. The benzo[c] ipbcams.ac.cnnih.govchim.itoxadiazole unit is known for its strong electron-withdrawing character, a property that is leveraged in the design of advanced materials and biologically active molecules. rsc.org Its derivatives have been investigated for a wide array of applications, including roles as potential anticancer agents, antitrypanosomal drugs, and components in organic electronics. rsc.orgmdpi.comnih.govacs.org The N-oxide form, known as benzofuroxan, has also been a subject of extensive study, particularly in the context of energetic materials and as a source of nitric oxide (NO) in biological research. chemicalbook.combibliotekanauki.pl

Specific Focus on 4-Bromobenzo[c]ipbcams.ac.cnnih.govchim.itoxadiazole within the Context of Functionalized Heterocycles

Functionalized heterocycles are central to modern organic synthesis, serving as versatile building blocks for constructing complex molecular architectures. In this context, 4-Bromobenzo[c] ipbcams.ac.cnnih.govchim.itoxadiazole emerges as a particularly important intermediate. The strategic placement of a bromine atom on the benzene ring of the benzoxadiazole core does not merely modify its properties but, more importantly, provides a reactive handle for further chemical transformations.

The carbon-bromine bond in 4-Bromobenzo[c] ipbcams.ac.cnnih.govchim.itoxadiazole is susceptible to a variety of palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Stille, and direct C-H arylation, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov This reactivity allows chemists to selectively introduce a wide range of substituents at the 4-position of the benzoxadiazole ring system. Consequently, 4-Bromobenzo[c] ipbcams.ac.cnnih.govchim.itoxadiazole is not typically the final target molecule but rather a crucial precursor for synthesizing libraries of derivatives with tailored electronic, physical, and biological properties. This synthetic versatility makes it an invaluable tool in drug discovery and materials science, enabling the systematic exploration of structure-activity relationships. nih.govresearchgate.net

Overview of Research Trajectories for Brominated Benzo[c]ipbcams.ac.cnnih.govchim.itoxadiazoles

The utility of brominated benzo[c] ipbcams.ac.cnnih.govchim.itoxadiazoles as synthetic intermediates has given rise to several distinct research trajectories, primarily in medicinal chemistry and materials science.

In medicinal chemistry , these compounds serve as scaffolds for developing new therapeutic agents. By using the bromo-substituent as an anchor point, researchers can attach various pharmacophores to the electron-deficient benzoxadiazole core. This approach has been used to design and synthesize potent and selective inhibitors for various biological targets. For instance, derivatives of benzo[c] ipbcams.ac.cnnih.govchim.itoxadiazole have been developed as small-molecule inhibitors of the PD-1/PD-L1 protein-protein interaction, a key target in cancer immunotherapy. acs.orgnih.gov Other research has focused on creating boron-containing benzoxadiazoles as potential anticancer agents that target tumor hypoxia and developing derivatives with activity against parasitic diseases like leishmaniasis and trypanosomiasis. mdpi.comnih.govrsc.orgresearchgate.net

In materials science , the focus is on exploiting the electronic properties of the benzo[c] ipbcams.ac.cnnih.govchim.itoxadiazole core. The strong electron-withdrawing nature of this heterocycle makes it an excellent building block for creating n-type (electron-transporting) organic semiconductors. rsc.org Research has shown that incorporating this unit into polymer backbones can lead to materials with deep LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which facilitates efficient electron injection from electrodes. rsc.org For example, a copolymer containing a benzo[c] ipbcams.ac.cnnih.govchim.itoxadiazole unit and a naphthalenediimide unit was developed, which exhibited high electron mobility and excellent air stability in organic field-effect transistors (OFETs). rsc.org The ability to functionalize the core via a brominated intermediate allows for fine-tuning of the material's properties, such as its energy levels, solubility, and solid-state packing, which are critical for device performance.

Research Findings for Benzo[c] ipbcams.ac.cnnih.govchim.itoxadiazole Derivatives

The following table summarizes key research findings for derivatives synthesized from halogenated benzo[c] ipbcams.ac.cnnih.govchim.itoxadiazole precursors.

Research AreaDerivative TypeKey FindingApplication
Medicinal Chemistry PD-L1 InhibitorsA synthesized derivative, L7 , showed a potent IC₅₀ value of 1.8 nM in blocking the PD-1/PD-L1 interaction. acs.orgnih.govCancer Immunotherapy
Medicinal Chemistry Antitrypanosomal AgentsBenzo[c] ipbcams.ac.cnnih.govchim.itoxadiazole N-oxide derivatives showed significant in vitro activity against Trypanosoma cruzi. nih.govAntiparasitic Drug Discovery
Medicinal Chemistry Antileishmanial AgentsA carboxyimidamide-substituted derivative demonstrated an EC₅₀ of 4.0 μM against Leishmania donovani. rsc.orgAntiparasitic Drug Discovery
Materials Science n-Type Copolymer (PNBO)A copolymer incorporating a benzo[c] ipbcams.ac.cnnih.govchim.itoxadiazole unit exhibited high electron mobility of up to 2.43 cm² V⁻¹ s⁻¹. rsc.orgOrganic Electronics (OFETs)
Medicinal Chemistry Hypoxia InhibitorsBoron-based benzo[c] ipbcams.ac.cnnih.govchim.itoxadiazoles were synthesized as potential anticancer agents targeting tumor hypoxia. mdpi.comresearchgate.netOncology

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3BrN2O B2610231 4-Bromobenzo[c][1,2,5]oxadiazole CAS No. 35036-93-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2,1,3-benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQKWDMHOOXMRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C(=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35036-93-2
Record name 4-bromo-2,1,3-benzoxadiazole
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Synthetic Methodologies for 4 Bromobenzo C 1 2 3 Oxadiazole and Its Precursors

Strategies for Direct Bromination of Benzo[c]bohrium.comrsc.orgresearchgate.netoxadiazole

The direct bromination of the parent benzo[c] bohrium.comrsc.orgresearchgate.netoxadiazole ring presents a straightforward approach to introduce a bromine atom. However, controlling the regioselectivity to obtain the desired 4-bromo isomer is a significant challenge due to the electronic nature of the heterocyclic system.

Research into the bromination of related benzofused thiadiazoles has shown that the reaction conditions can significantly influence the product distribution. For instance, the bromination of benzo[1,2-d:4,5-d′]bis( bohrium.comrsc.orgipbcams.ac.cnthiadiazole) with bromine in hydrobromic acid at 80°C for 12 hours selectively yields the 4-bromo derivative. mdpi.comresearchgate.net In contrast, using N-bromosuccinimide (NBS) as the brominating agent can lead to different outcomes. mdpi.com While these findings are on a related but different heterocyclic system, they underscore the importance of reagent and condition selection in directing the position of bromination.

Detailed studies on the direct bromination of benzo[c] bohrium.comrsc.orgresearchgate.netoxadiazole itself are less common in readily available literature, suggesting that other synthetic routes may be more efficient or offer better control over the formation of the 4-bromo isomer. The inherent reactivity of the benzoxadiazole ring can lead to the formation of multiple isomers and over-brominated products, complicating purification and reducing the yield of the target compound.

Table 1: Bromination of Benzo[1,2-d:4,5-d′]bis( bohrium.comrsc.orgipbcams.ac.cnthiadiazole)
EntryBrominating AgentSolventTemperature (°C)Time (h)ProductYield (%)Reference
1Br₂HBr80124-Bromobenzo[1,2-d:4,5-d′]bis( bohrium.comrsc.orgipbcams.ac.cnthiadiazole)Good mdpi.comresearchgate.net
2NBSVariousVariousVariousMixture of products- mdpi.com

Note: This table illustrates the direct bromination of a related heterocyclic system, highlighting the impact of the brominating agent on the reaction outcome.

Multi-step Synthesis Approaches Incorporating Bromine Introduction

Due to the challenges of direct bromination, multi-step syntheses are often employed to achieve the regioselective introduction of the bromine atom at the 4-position of the benzo[c] bohrium.comrsc.orgresearchgate.netoxadiazole core. These strategies typically involve the synthesis of a substituted benzene (B151609) precursor followed by the formation of the oxadiazole ring.

Precursor Functionalization and Subsequent Ring Closure Reactions

A common and effective strategy involves the synthesis of a suitably substituted o-phenylenediamine (B120857) or related precursor, which is then cyclized to form the benzo[c] bohrium.comrsc.orgresearchgate.netoxadiazole ring. By starting with a precursor that already contains a bromine atom at the desired position, the regioselectivity of the final product is ensured.

For example, the synthesis can start from a brominated o-nitroaniline. The nitro group is reduced to an amine, and the resulting brominated o-phenylenediamine can then be subjected to an oxidative cyclization reaction to form the 4-bromobenzo[c] bohrium.comrsc.orgresearchgate.netoxadiazole. This approach offers excellent control over the isomer that is formed.

Strategies Involving Benzo[c]bohrium.comrsc.orgresearchgate.netoxadiazole Derivatives with Bromine at Other Positions and Regioselective Transformations

Another multi-step approach involves the synthesis of a different bromo-substituted benzo[c] bohrium.comrsc.orgresearchgate.netoxadiazole isomer, followed by a regioselective transformation to yield the 4-bromo product. However, such isomer-to-isomer transformations are often complex and may require specific activating or directing groups to facilitate the desired rearrangement.

Research has shown that for some benzofused heterocyclic systems, it is possible to selectively substitute a hydrogen or bromine atom at a specific position. researchgate.net For instance, in 4-bromobenzo[1,2-d:4,5-d′]bis( bohrium.comrsc.orgipbcams.ac.cnthiadiazole), the bromine atom can be selectively replaced, or the hydrogen at the 7-position can be substituted, opening pathways to unsymmetrical derivatives. nih.gov While not a direct conversion to a different bromo-isomer, this demonstrates the potential for regioselective manipulations on the benzofused ring system.

Advanced Synthetic Techniques

Modern synthetic methodologies offer promising alternatives for the synthesis of 4-bromobenzo[c] bohrium.comrsc.orgresearchgate.netoxadiazole, often providing advantages in terms of efficiency, reaction time, and yield.

One-Pot Synthesis-Functionalization Strategies

One-pot synthesis-functionalization strategies are highly efficient as they allow for multiple reaction steps to be carried out in a single reaction vessel without the need for isolating intermediates. This approach can be applied to the synthesis of substituted oxadiazoles. For instance, a one-pot method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the reaction of carboxylic acids with N-isocyaniminotriphenylphosphorane (NIITP) followed by a copper-catalyzed C-H arylation. organic-chemistry.orgnih.govresearchgate.net While this example pertains to a different oxadiazole isomer, the principle could be adapted for the synthesis of benzo[c] bohrium.comrsc.orgresearchgate.netoxadiazole derivatives.

A one-pot synthesis of 4,8-dibromobenzo[1,2-c;4,5-c']bis bohrium.comrsc.orgresearchgate.netthiadiazole has been reported using 1,2,4,5-tetraaminobenzene tetrahydrobromide and thionyl bromide, showcasing the potential of one-pot methods for preparing brominated benzofused heterocycles. nih.gov

Microwave-Assisted and Catalytic Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. wisdomlib.orgnih.gov The use of microwave irradiation can significantly reduce reaction times and improve yields for the synthesis of various heterocyclic compounds, including oxadiazoles. wisdomlib.orgnih.gov For example, the synthesis of 1,2,4-oxadiazoles has been efficiently achieved under microwave conditions. nih.gov This technique can be particularly beneficial for the cyclization steps in the multi-step synthesis of 4-bromobenzo[c] bohrium.comrsc.orgresearchgate.netoxadiazole, potentially leading to faster and more efficient processes. rsc.org

Catalytic approaches, particularly those involving palladium-catalyzed cross-coupling reactions, are instrumental in the functionalization of bromo-substituted heterocycles. While these are typically used to modify the final product, catalysis can also play a role in the synthesis of the core structure. For instance, palladium catalysis is used in direct C-H arylation reactions, which could be explored for the synthesis of precursors to 4-bromobenzo[c] bohrium.comrsc.orgresearchgate.netoxadiazole. nih.gov

Table 2: Comparison of Synthetic Methodologies
MethodologyAdvantagesDisadvantagesKey Features
Direct Bromination Potentially the most direct route.Lack of regioselectivity, formation of byproducts.Relies on the inherent reactivity of the parent heterocycle.
Multi-step Synthesis Excellent control over regioselectivity.Longer reaction sequences, potentially lower overall yield.Involves the synthesis of a pre-functionalized precursor.
One-Pot Synthesis High efficiency, reduced waste and purification steps. organic-chemistry.orgnih.govresearchgate.netRequires careful optimization of reaction conditions.Multiple transformations in a single reaction vessel. organic-chemistry.orgnih.govresearchgate.net
Microwave-Assisted Synthesis Rapid reaction times, often higher yields. wisdomlib.orgnih.govRequires specialized microwave equipment.Utilizes microwave energy to accelerate reactions. rsc.orgnih.gov

Reactivity and Derivatization of 4 Bromobenzo C 1 2 3 Oxadiazole

Nucleophilic Aromatic Substitution Reactions at the Bromo-Position

The bromine atom at the 4-position of the benzoxadiazole ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the fused oxadiazole ring, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.orgmasterorganicchemistry.comlibretexts.org

A variety of nucleophiles can displace the bromide ion, leading to the formation of new C-O, C-N, and C-S bonds. For instance, reactions with alkoxides, such as sodium methoxide, yield the corresponding alkoxy derivatives. researchgate.net Similarly, amines and thiols can be employed to introduce amino and thioether functionalities, respectively. researchgate.net The reaction typically proceeds under basic conditions in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). walisongo.ac.id

The general mechanism involves the addition of the nucleophile to the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate. libretexts.orgmasterorganicchemistry.com Subsequent elimination of the bromide ion restores the aromaticity of the ring, yielding the substituted product. The rate of these reactions is influenced by the nucleophilicity of the attacking species and the presence of activating groups on the aromatic ring. libretexts.org

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

NucleophileReagentProductReference
MethoxideSodium Methoxide4-Methoxybenzo[c] beilstein-journals.orglibretexts.orgoxadiazole researchgate.net
ThiolateSodium Thiolate4-(Thioalkyl)benzo[c] beilstein-journals.orglibretexts.orgoxadiazole
AminePrimary or Secondary Amine4-Aminobenzo[c] beilstein-journals.orglibretexts.orgoxadiazole derivatives researchgate.net

Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds, and 4-bromobenzo[c] beilstein-journals.orglibretexts.orgoxadiazole serves as an excellent substrate for these transformations. nih.govresearchgate.net These reactions typically involve the coupling of the aryl bromide with an organometallic reagent in the presence of a palladium catalyst and a base. arkat-usa.orgyoutube.comyoutube.com

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi)

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions. It involves the reaction of 4-bromobenzo[c] beilstein-journals.orglibretexts.orgoxadiazole with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. beilstein-journals.orgnih.govmdpi.comrsc.org This method is valued for its mild reaction conditions and the commercial availability of a wide range of boronic acids. researchgate.net

The Stille coupling utilizes organotin reagents as the coupling partners. beilstein-journals.org While effective, the toxicity of organotin compounds has led to a preference for other methods in some applications.

The Negishi coupling employs organozinc reagents. beilstein-journals.orguh.edu These reactions are known for their high reactivity and functional group tolerance. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl bromide to the palladium(0) catalyst, transmetalation with the organometallic reagent, and reductive elimination to form the C-C bond and regenerate the catalyst. youtube.com

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Coupling ReactionOrganometallic ReagentCatalyst System (Example)Product TypeReference
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄ / Na₂CO₃4-Arylbenzo[c] beilstein-journals.orglibretexts.orgoxadiazole beilstein-journals.org
StilleOrganostannanePd(PPh₃)₄4-Aryl/Alkenylbenzo[c] beilstein-journals.orglibretexts.orgoxadiazole beilstein-journals.org
NegishiOrganozinc halidePd(PPh₃)₄4-Aryl/Alkylbenzo[c] beilstein-journals.orglibretexts.orgoxadiazole beilstein-journals.orguh.edu

C-H Direct Arylation Reactions

Direct C-H arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. nih.govbeilstein-journals.org In the context of 4-bromobenzo[c] beilstein-journals.orglibretexts.orgoxadiazole, this can involve the palladium-catalyzed reaction with an (hetero)arene. nih.govresearchgate.net These reactions typically require a palladium catalyst, a base, and often a phosphine (B1218219) ligand or other additives. nih.gov The reaction can be directed to either the C-H bonds of the benzoxadiazole or the coupling partner, depending on the specific reaction conditions and the nature of the substrates. nih.govresearchgate.net

Electrophilic Aromatic Substitution on the Benzene (B151609) Moiety

While the benzene ring of 4-bromobenzo[c] beilstein-journals.orglibretexts.orgoxadiazole is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the fused oxadiazole ring and the bromine atom, reactions can still occur under specific conditions. libretexts.orglibretexts.orguci.edu The position of substitution is directed by the combined electronic effects of the existing substituents.

The general mechanism for electrophilic aromatic substitution involves the generation of a strong electrophile, which then attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion. byjus.com Subsequent deprotonation restores the aromaticity of the ring. byjus.commasterorganicchemistry.com Common electrophilic substitution reactions include nitration and halogenation. For instance, nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid.

Functional Group Interconversions and Transformations

The derivatives of 4-bromobenzo[c] beilstein-journals.orglibretexts.orgoxadiazole, synthesized through the reactions described above, can undergo further functional group interconversions. For example, a nitro group introduced via electrophilic substitution can be reduced to an amino group using reducing agents like iron in acidic media. An ether linkage, formed through nucleophilic substitution, can be cleaved to yield a hydroxyl group. researchgate.net These transformations add another layer of synthetic versatility, allowing for the creation of a wide array of substituted benzoxadiazoles.

Chemo- and Regioselectivity in Reactions of 4-Bromobenzo[c]benchchem.combeilstein-journals.orglibretexts.orgoxadiazole

The presence of multiple reactive sites in 4-bromobenzo[c] beilstein-journals.orglibretexts.orgoxadiazole raises questions of chemo- and regioselectivity. For instance, in cross-coupling reactions, the reaction selectively occurs at the C-Br bond. In electrophilic substitution reactions, the position of the incoming electrophile is governed by the directing effects of the bromo and oxadiazole groups. libretexts.org The oxadiazole ring system acts as a deactivating group. libretexts.org

In nucleophilic aromatic substitution, the reaction is highly regioselective for the bromo-position. researchgate.net When the molecule contains other functional groups, chemoselectivity becomes a key consideration. For example, in a molecule with both a bromo and a nitro group, a nucleophile might preferentially attack the carbon bearing the bromine, or a reducing agent might selectively reduce the nitro group. The outcome of such reactions can often be controlled by carefully choosing the reagents and reaction conditions. mdpi.com

Formation of Polymeric and Oligomeric Structures

The incorporation of the benzo[c] researchgate.netnih.govnih.govoxadiazole unit into polymeric chains is a key strategy for developing materials with tailored electronic and photophysical properties. While the direct homopolymerization of 4-Bromobenzo[c] researchgate.netnih.govnih.govoxadiazole is not extensively documented, it serves as a crucial building block for the synthesis of copolymers. In these reactions, the bromine atom provides a reactive site for coupling with other monomers.

Typically, derivatives of 4-Bromobenzo[c] researchgate.netnih.govnih.govoxadiazole, such as 4,7-dibromo-2,1,3-benzoxadiazole, are employed as the acceptor monomer in copolymerizations with various electron-donating comonomers. These reactions are most commonly achieved through Stille or Suzuki polycondensation reactions. researchgate.net

For instance, copolymers have been synthesized by coupling 2,1,3-benzoxadiazole derivatives with different donor groups via Stille polycondensation. researchgate.net These reactions yield high molecular weight polymers with tunable optical and electrochemical properties. The resulting polymers have shown promise in applications such as organic solar cells, with power conversion efficiencies reaching over 10% in some cases. researchgate.net

The general approach involves the reaction of a dibrominated benzoxadiazole derivative with a distannylated or diboronylated comonomer in the presence of a palladium catalyst. The choice of comonomer, solvent, catalyst, and reaction conditions can significantly influence the properties of the final polymer, including its molecular weight, solubility, and electronic bandgap. researchgate.net

While specific data on the homopolymerization of 4-Bromobenzo[c] researchgate.netnih.govnih.govoxadiazole is scarce, the principles of its reactivity in copolymerizations provide a clear indication of its potential to form oligomeric and polymeric chains. The resulting materials would feature repeating benzo[c] researchgate.netnih.govnih.govoxadiazole units, leading to a polymer with strong electron-accepting characteristics.

Below are tables summarizing typical reaction conditions for the formation of related polymeric structures and the properties of the resulting copolymers.

Table 1: Representative Conditions for Suzuki Polycondensation

ParameterConditionReference
Catalyst Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) koreascience.kr
Monomers 3,5-bis(4-bromophenyl)-1,2,4-oxadiazole, Fluorene derivative koreascience.kr
Base Potassium Carbonate (K₂CO₃)
Solvent Toluene/Water
Reaction Polycondensation koreascience.kr

Table 2: Properties of Benzo[c] researchgate.netnih.govnih.govoxadiazole-Containing Copolymers

PolymerComonomerNumber-Average Molecular Weight (Mₙ) ( g/mol )Polydispersity Index (PDI)Optical Bandgap (eV)
PFBOBFluorene15,2002.13.10
PFTOTFluorene12,3001.92.72
Data sourced from a study on 1,2,4-oxadiazole-based polymers, analogous to benzoxadiazole systems.

The synthesis of these polymers is a dynamic area of research, with ongoing efforts to fine-tune their properties for various technological applications. The reactivity of 4-Bromobenzo[c] researchgate.netnih.govnih.govoxadiazole and its derivatives is central to these advancements.

Spectroscopic and Structural Elucidation Studies of 4 Bromobenzo C 1 2 3 Oxadiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 4-Bromobenzo[c] rsc.orgambeed.comsigmaaldrich.comoxadiazole and its derivatives. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

For instance, in the ¹H NMR spectrum of a derivative, 1-(4-(5-(4-Bromophenyl)-1,2,4-oxadiazol-3-yl)benzyl)-5-fluoropyrimidine-2,4(1H,3H)-dione, the signals corresponding to the aromatic protons are observed, which is in good agreement with the proposed structure. nih.gov Similarly, the ¹³C NMR spectra of oxadiazole derivatives show characteristic signals for the carbons of the oxadiazole ring, typically in the range of 163-167 ppm. nih.gov The chemical shifts in both ¹H and ¹³C NMR are influenced by the electron-withdrawing or electron-donating nature of the substituents on the benzoxadiazole core. researchgate.netscispace.com

Two-dimensional (2D-NMR) techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons, further confirming the structural assignments. These advanced NMR methods are crucial for unambiguously assigning the complex spectra of substituted benzoxadiazole derivatives.

Interactive Data Table: ¹³C NMR Chemical Shifts (ppm) for Selected Oxadiazole Derivatives

CompoundC of Oxadiazole RingAromatic C'sReference
1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine164.32, 161.98121.11, 142.59, 130.40, 127.05 researchgate.net
2,5-bis(4-arylphenyl)-1,3,4-oxadiazoles------ researchgate.net
10a (a benzamide (B126) with 1,2,4-oxadiazole)166.81, 163.79--- nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in 4-Bromobenzo[c] rsc.orgambeed.comsigmaaldrich.comoxadiazole and its derivatives. The vibrational modes of the molecule, which are sensitive to the bond strengths and molecular geometry, give rise to a characteristic pattern of absorption (IR) or scattering (Raman) bands.

For a derivative, 4-Bromo-7-nitrobenzo[c] rsc.orgambeed.comsigmaaldrich.comoxadiazole, the IR spectrum would prominently feature strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the nitro (NO₂) group, typically around 1500 cm⁻¹. The C-Br stretching vibration would also be observable at lower frequencies. In the case of 4-bromobenzo[1,2-d:4,5-d′]bis( rsc.orgambeed.combldpharm.comthiadiazole), a related compound, characteristic IR peaks are observed at 3083, 2925, 1393, 1289, 1190, 886, 796, and 538 cm⁻¹. researchgate.net

Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to complement the experimental vibrational spectra, aiding in the precise assignment of the observed bands to specific vibrational modes of the molecule. researchgate.netnih.gov

Interactive Data Table: Key IR Absorption Bands (cm⁻¹) for a Benzothiadiazole Derivative

Wavenumber (cm⁻¹)AssignmentReference
3083Aromatic C-H stretch researchgate.net
1393Aromatic ring vibration researchgate.net
886C-H out-of-plane bend researchgate.net
796C-H out-of-plane bend researchgate.net
538C-Br stretch region researchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides insights into the electronic structure of 4-Bromobenzo[c] rsc.orgambeed.comsigmaaldrich.comoxadiazole and its derivatives by probing the electronic transitions between molecular orbitals. The absorption of UV or visible light excites electrons from lower energy (typically bonding or non-bonding) orbitals to higher energy (antibonding) orbitals.

The UV-Vis spectra of these compounds are characterized by absorption bands corresponding to π→π* and n→π* transitions. The positions and intensities of these bands are sensitive to the extent of conjugation and the nature of the substituents. For example, the UV-Vis spectrum of 4-bromobenzo[1,2-d:4,5-d′]bis( rsc.orgambeed.combldpharm.comthiadiazole) in dichloromethane (B109758) shows a maximum absorption (λmax) at 240 nm. mdpi.com The introduction of bromine atoms can influence the electronic properties and, consequently, the absorption spectra. semanticscholar.org For derivatives of 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole, the absorption spectra reveal a vibronic structure characteristic of the 1,3,4-oxadiazole (B1194373) core. researchgate.net

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. researchgate.net This is achieved by measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy.

For 4-Bromobenzo[c] rsc.orgambeed.comsigmaaldrich.comoxadiazole and its derivatives, HRMS is essential to verify the elemental composition. researchgate.netmdpi.com For instance, in the ESI-MS of 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, the characteristic isotopic pattern of bromine (with its two isotopes, ⁷⁹Br and ⁸¹Br) would be clearly visible in the mass spectrum, providing definitive evidence for the presence of bromine atoms in the molecule. uzh.ch The observed m/z value for the molecular ion peak [M+H]⁺ would be compared with the calculated exact mass for the proposed molecular formula, with a very small mass error confirming the identity of the compound. nih.gov

X-ray Crystallography for Solid-State Structural Characterization

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering an unparalleled view of the molecular structure.

For derivatives of 4-Bromobenzo[c] rsc.orgambeed.comsigmaaldrich.comoxadiazole, single-crystal X-ray diffraction studies can confirm the planar structure of the benzoxadiazole ring system and the geometry of the substituents. For example, the crystal structure of 4,7-Dibromobenzo[c] rsc.orgambeed.comsigmaaldrich.comoxadiazole has been reported, providing valuable data on its molecular dimensions. nih.gov These studies are crucial for understanding the packing of molecules in the crystal lattice and how intermolecular forces, such as halogen bonding involving the bromine atom, influence the solid-state properties. semanticscholar.org

Advanced Spectroscopic Techniques for Photophysical Characterization

The photophysical properties of 4-Bromobenzo[c] rsc.orgambeed.comsigmaaldrich.comoxadiazole and its derivatives, which are critical for their applications in organic electronics and as fluorescent probes, are investigated using advanced spectroscopic techniques. These include fluorescence spectroscopy to study the emission properties, and time-resolved spectroscopy to probe the dynamics of the excited states.

Theoretical and Computational Investigations of 4 Bromobenzo C 1 2 3 Oxadiazole

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Bromobenzo[c] semanticscholar.orgnih.govresearchgate.netoxadiazole. These computational techniques allow for the detailed exploration of its molecular geometry, orbital energies, and charge distribution.

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used method for investigating the electronic structure of benzofurazan (B1196253) derivatives due to its balance of computational cost and accuracy. semanticscholar.orgrsc.org The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed. semanticscholar.orgresearchgate.net This functional, often paired with Pople-style basis sets such as 6-31G(d,p) or the more flexible 6-31+g(d,p) and 6-311++G, has proven effective in optimizing molecular geometries and predicting various molecular properties of related compounds. semanticscholar.orgresearchgate.netnih.gov For instance, DFT calculations at the B3LYP/6-311+G level of theory have been successfully used to study the molecular structure conformations of perhalogenated 1,4-dithiin derivatives. researchgate.net

Ab initio calculations, such as the Møller-Plesset perturbation theory (MP2), have also been applied to study 1,2,5-oxadiazoles and related heterocycles, providing a high level of theoretical accuracy. researchgate.net These methods are crucial for obtaining reliable geometric parameters and vibrational frequencies, which are essential for a thorough understanding of the molecule's behavior. researchgate.net

HOMO-LUMO Energy Gaps and Molecular Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's kinetic stability and its tendency to undergo electronic transitions. ajchem-a.com

For benzofurazan derivatives, the HOMO and LUMO energy levels are key descriptors that govern many chemical reactions. semanticscholar.org A smaller HOMO-LUMO gap generally indicates higher reactivity. researchgate.net In many donor-acceptor type molecules, the HOMO is localized on the electron-donating part, while the LUMO is on the electron-accepting part. nankai.edu.cn For 4-Bromobenzo[c] semanticscholar.orgnih.govresearchgate.netoxadiazole, the benzofurazan core acts as an electron-accepting moiety. The introduction of a bromine atom, an electron-withdrawing group, is expected to influence the energies of these frontier orbitals.

The analysis of molecular orbitals provides a visual representation of the electron distribution in these key orbitals, helping to predict sites of electrophilic and nucleophilic attack. For instance, in related oxadiazole derivatives, the HOMO is often distributed over the phenyl ring, while the LUMO is located on the oxadiazole ring. ajchem-a.com

Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Related Oxadiazole Derivative

ParameterEnergy (eV)
EHOMO-6.5743
ELUMO-2.0928
Energy Gap (ΔE)4.4815
Data for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, calculated at the DFT/B3LYP/6-311++G(d,p) level of theory. ajchem-a.com

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within 4-Bromobenzo[c] semanticscholar.orgnih.govresearchgate.netoxadiazole is a key determinant of its intermolecular interactions and reactivity. Molecular electrostatic potential (MEP) maps are a valuable tool for visualizing the charge distribution and predicting the sites susceptible to electrophilic and nucleophilic attack. nih.govnih.gov

A detailed analysis of the MEP can provide quantitative insights into the effects of substituents on the aromatic ring's reactivity. nih.gov

Aromaticity Assessment and Resonance Stabilization

The benzofurazan ring system exhibits aromatic character, which contributes to its stability. The degree of aromaticity can be computationally assessed using various indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS).

HOMA is a geometry-based index that evaluates the deviation of bond lengths from an ideal aromatic system. NICS, a magnetic criterion, calculates the magnetic shielding at the center of a ring. Negative NICS values are indicative of aromatic character. These methods have been applied to various heterocyclic compounds to quantify their aromaticity. nih.gov

The resonance stabilization of 4-Bromobenzo[c] semanticscholar.orgnih.govresearchgate.netoxadiazole arises from the delocalization of π-electrons across the fused ring system. The presence of the electron-withdrawing bromine atom and the oxadiazole ring influences the electron density distribution and, consequently, the resonance stabilization of the molecule.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions involving 4-Bromobenzo[c] semanticscholar.orgnih.govresearchgate.netoxadiazole. By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and predict reaction pathways.

Nucleophilic aromatic substitution (SNAr) is a common reaction for electron-deficient aromatic compounds like benzofurazan derivatives. researchgate.net The reaction of 4-Bromobenzo[c] semanticscholar.orgnih.govresearchgate.netoxadiazole with nucleophiles is expected to proceed via a two-step mechanism involving the formation of a Meisenheimer complex as an intermediate. researchgate.net The mechanism typically involves the nucleophilic attack on the carbon atom bearing the leaving group (bromine), followed by the departure of the bromide ion. quora.commasterorganicchemistry.comlibretexts.orgyoutube.com

Computational studies can be employed to calculate the activation energies for each step of the reaction, providing insights into the reaction kinetics. For example, DFT calculations have been used to study the mechanism of nucleophilic substitution reactions of related nitrobenzofurazan ethers. researchgate.net Transition state theory can then be used to calculate reaction rate constants. Such studies are invaluable for understanding the reactivity of 4-Bromobenzo[c] semanticscholar.orgnih.govresearchgate.netoxadiazole and for designing new synthetic routes. rsc.org

Prediction of Spectroscopic Parameters

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules, including their vibrational (IR), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra.

Time-dependent density functional theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of organic molecules. nih.govresearchgate.netrsc.orgchemrxiv.org By calculating the vertical excitation energies and oscillator strengths, TD-DFT can provide a theoretical spectrum that can be compared with experimental data. semanticscholar.orgnih.gov For benzofurazan derivatives, the absorption bands are typically assigned to π → π* transitions. rsc.org The inclusion of solvent effects in the calculations, often through a polarizable continuum model (PCM), is crucial for obtaining accurate predictions of absorption maxima in solution. nih.gov

The vibrational frequencies of 4-Bromobenzo[c] semanticscholar.orgnih.govresearchgate.netoxadiazole can be calculated using DFT methods. researchgate.netnih.govesisresearch.org The computed harmonic frequencies are often scaled to improve agreement with experimental IR and Raman spectra. These calculations aid in the assignment of the observed vibrational bands to specific molecular motions.

Furthermore, computational methods can predict the 1H and 13C NMR chemical shifts. researchgate.netrsc.org The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. The predicted chemical shifts, when compared with experimental data, can help to confirm the molecular structure.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems, providing detailed insights into conformational dynamics and intermolecular interactions. An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the system's evolution over time. This methodology is invaluable for understanding how molecules like 4-Bromobenzo[c] mdpi.comnih.govbldpharm.comoxadiazole might behave in different environments, such as in solution or in a crystalline state.

For a molecule like 4-Bromobenzo[c] mdpi.comnih.govbldpharm.comoxadiazole, which possesses a rigid bicyclic core, conformational analysis via MD simulations would primarily explore the rotational dynamics of any substituents, though in this specific case, the bromine atom is directly attached to the aromatic ring, leading to limited conformational flexibility. The primary value of MD simulations would therefore lie in elucidating the nature and strength of its intermolecular interactions.

Hypothetical Interaction Profile:

In the absence of specific studies, we can hypothesize the types of interactions that would be significant for 4-Bromobenzo[c] mdpi.comnih.govbldpharm.comoxadiazole based on its structure. An MD simulation would be expected to reveal:

Halogen Bonding: The bromine atom is a potential halogen bond donor, capable of forming directional interactions with electron-rich atoms such as oxygen or nitrogen on neighboring molecules.

π-π Stacking: The planar aromatic benzoxadiazole ring system would likely lead to significant π-π stacking interactions, where the electron clouds of adjacent molecules align.

A comprehensive MD study would involve simulating a system of multiple 4-Bromobenzo[c] mdpi.comnih.govbldpharm.comoxadiazole molecules, typically in a periodic boundary box to mimic a bulk phase. Analysis of the resulting trajectories would provide quantitative data on these interactions, such as radial distribution functions to identify preferred intermolecular distances and interaction energies to quantify the strength of the different types of non-covalent bonds.

Applications of 4 Bromobenzo C 1 2 3 Oxadiazole in Materials Science

Role as an Electron-Withdrawing Building Block in Organic Electronic Materials

4-Bromobenzo[c] mdpi.comnbinno.comresearchgate.netoxadiazole is fundamentally recognized for its role as an electron-withdrawing building block in the synthesis of advanced organic materials. The benzo[c] mdpi.comnbinno.comresearchgate.netoxadiazole core is inherently electron-deficient. This characteristic is crucial for creating donor-acceptor (D-A) type molecules, which are the cornerstone of many organic electronic materials. By strategically combining this electron-accepting unit with electron-donating moieties, researchers can precisely tune the electronic and optical properties of the resulting material, such as its energy levels (HOMO/LUMO) and absorption spectrum.

The related benzofused 1,2,5-thiadiazoles are well-documented for their strong electron-withdrawing character, which is often enhanced by the addition of further acceptor rings to create materials with small bandgaps. mdpi.comresearchgate.net The bromo-derivative is an essential precursor, enabling the synthesis of these complex functional dyes and polymers. researchgate.net The bromine atom serves as a versatile handle for introducing various functional groups through cross-coupling reactions, allowing for the construction of unsymmetrically substituted benzothiadiazoles and other complex architectures. mdpi.comnih.gov This synthetic flexibility is critical for developing materials tailored for specific electronic applications. For instance, calculations on the related benzo[1,2-d:4,5-d′]bis( mdpi.comnbinno.comcenmed.comthiadiazole) (isoBBT) system show that the incorporation of bromine atoms enhances the electron deficiency of the molecule. nih.gov

Integration into Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaic Cells (OPVs)

The electron-accepting nature of the benzo[c] mdpi.comnbinno.comresearchgate.netoxadiazole moiety makes it a valuable component in materials designed for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaic cells (OPVs). In these devices, efficient charge injection, transport, and recombination (for OLEDs) or separation (for OPVs) are paramount.

Materials derived from bromo-substituted benzofused diazoles are explored for the preparation of various photovoltaic materials, including OLEDs. mdpi.comresearchgate.net The general class of 2,5-diaryl-1,3,4-oxadiazoles has been identified as having suitable structural features to act as efficient electron-transporters, leading to their use in the fabrication of electroluminescent devices. rsc.org Similarly, the thiadiazole analogue, 4,7-Dibromobenzo[c]-1,2,5-thiadiazole, is considered a key monomer for synthesizing light-emitting polymers and a vital precursor for organic semiconductors used in OLEDs and OPVs. nbinno.com The ability to create donor-acceptor materials with small bandgaps using these building blocks is a key factor in their application in photovoltaics. mdpi.com

Development of Fluorescent Probes and Luminescent Materials

Derivatives of benzo[c] mdpi.comnbinno.comresearchgate.netoxadiazole are utilized in the creation of fluorescent probes and luminescent materials. The inherent electronic structure of the oxadiazole ring system, when incorporated into larger conjugated molecules, can give rise to materials with strong light-emitting properties. The fluorescence characteristics, such as emission wavelength and quantum yield, can be finely tuned by chemically modifying the core structure.

The 4-bromo- precursor allows for the attachment of various fluorophores or receptor units, leading to the design of sophisticated fluorescent sensors. These sensors can be designed to detect specific analytes through changes in their fluorescence upon binding. The broader family of 1,3,4-oxadiazoles has been investigated for applications as luminescent materials in OLEDs, where their optical and electronic properties make them good candidates for electroluminescent devices. rsc.org The synthesis of light-emitting polymers from related building blocks like 4,7-Dibromobenzo[c]-1,2,5-thiadiazole further underscores the importance of this chemical family in developing new luminescent materials. nbinno.com

Application in Molecular Sensors and Optoelectronic Devices

The versatility of 4-Bromobenzo[c] mdpi.comnbinno.comresearchgate.netoxadiazole as a synthetic intermediate extends to its use in molecular sensors and a variety of optoelectronic devices. The electron-deficient nature of the core heterocycle makes it sensitive to its electronic environment, a property that can be harnessed for sensing applications.

Benzofused 1,2,5-thiadiazoles, which share electronic characteristics with their oxadiazole counterparts, are important in the synthesis of organic dyes used in optoelectronics. mdpi.comresearchgate.net The ability to create unsymmetrical push-pull compounds through reactions at the bromine site is particularly valuable for optoelectronic applications, as these structures can exhibit desirable non-linear optical properties and are in high demand as components for various devices. nih.gov

Design of Charge Transport Materials

Efficient charge transport is a critical function in many organic electronic devices, and materials based on the benzo[c] mdpi.comnbinno.comresearchgate.netoxadiazole scaffold are designed to fulfill this role. Specifically, the electron-deficient nature of this heterocyclic system makes it suitable for creating n-type (electron-transporting) materials.

Research into 2,5-diaryl-1,3,4-oxadiazoles has shown that they possess suitable structural features to act as effective electron-transporters. rsc.org This property is essential for balancing charge flow in devices like OLEDs and OPVs, leading to higher efficiency and stability. The bromo-substituted precursor enables the incorporation of this electron-transporting moiety into polymers and other large molecular systems. The thiadiazole analogue, 4,7-Dibromobenzo[c]-1,2,5-thiadiazole, is explicitly noted as a foundational monomer for creating conducting polymers, which are essential for applications in flexible and wearable electronics. nbinno.com

Contributions to Dye-Sensitized Solar Cells (DSSCs) and Organic Field Effect Transistors (OFETs)

The unique properties of materials derived from 4-Bromobenzo[c] mdpi.comnbinno.comresearchgate.netoxadiazole have led to their application in Dye-Sensitized Solar Cells (DSSCs) and Organic Field-Effect Transistors (OFETs).

In DSSCs, organic dyes containing strong electron-acceptor units are used to absorb light and inject electrons into a semiconductor layer, typically TiO2. mdpi.com Bromoderivatives of benzofused 1,2,5-thiadiazoles are considered important precursors for the synthesis of dyes specifically designed for photovoltaic materials, including DSSCs. mdpi.comresearchgate.net

In OFETs, which are the switching elements in organic circuits, the semiconductor material's ability to transport charge is the key performance metric. Materials based on the benzo[c] mdpi.comnbinno.comresearchgate.netoxadiazole core can be designed to function as the active semiconductor layer. The thiadiazole analogue serves as a precursor for organic semiconductors used in the development of efficient OFETs, highlighting the potential of this class of compounds in transistor technology. nbinno.com

Table of Applications for 4-Bromobenzo[c] mdpi.comnbinno.comresearchgate.netoxadiazole Derivatives

Application Area Role of the Benzo[c] mdpi.comnbinno.comresearchgate.netoxadiazole Moiety Key Devices
Organic Electronic Materials Electron-Withdrawing Building Block Polymers, D-A Molecules
Organic Light-Emitting Diodes (OLEDs) Electron-Transporting and Emissive Layer Component Display Screens, Lighting
Organic Photovoltaic Cells (OPVs) Electron-Acceptor in the Active Layer Solar Panels
Fluorescent Probes Core of Luminescent Sensor Molecules Chemical and Biological Sensing
Molecular Sensors Environmentally Sensitive Electronic Core Optoelectronic Sensors
Charge Transport Materials n-type (Electron-Transporting) Material All Organic Electronic Devices
Dye-Sensitized Solar Cells (DSSCs) Component of the Light-Absorbing Dye Solar Cells

Table of Mentioned Compounds

Compound Name
4-Bromobenzo[c] mdpi.comnbinno.comresearchgate.netoxadiazole
4,7-Dibromobenzo[c]-1,2,5-thiadiazole
Benzo[1,2-d:4,5-d′]bis( mdpi.comnbinno.comcenmed.comthiadiazole)
2,5-diaryl-1,3,4-oxadiazoles
Phenylfluorone
Pyrocatechol violet

Investigations into the Biological Activity and Molecular Mechanisms of 4 Bromobenzo C 1 2 3 Oxadiazole Derivatives

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance their biological efficacy and selectivity. For derivatives of the benzo[c] nih.govnih.govnih.govoxadiazole family, these studies have provided critical insights into how different substituents and their positions on the core structure affect their interaction with biological systems.

The introduction of a bromine atom to the benzofuran (B130515) system has been shown to increase the cytotoxicity of the resulting derivatives in both normal and cancerous cell lines. nih.gov This halogenation can significantly alter the electronic and lipophilic properties of the molecule, which in turn affects its biological activity. nih.gov Specifically, the presence of a bromine atom can enhance the hydrophobicity of the benzofuran system. nih.gov

In some instances, the position of the bromine atom is crucial. For example, the presence of a bromoacetyl substituent on the benzene (B151609) ring of a benzofuran derivative is linked to its activity, whereas direct substitution of bromine onto the benzene or furan (B31954) ring does not appear to increase cytotoxic activity. nih.gov Furthermore, the replacement of a bromine atom through methods like palladium coupling allows for the creation of a diverse series of analogs with varied biological functionalities. nih.gov

Theoretical calculations have indicated that the incorporation of bromine atoms can improve the electrical deficiency of bromobenzo-bis-thiadiazoles, which enhances their reactivity in certain chemical reactions without significantly affecting their aromaticity. semanticscholar.org This increased reactivity can be beneficial for the synthesis of monosubstituted derivatives. semanticscholar.org However, it has also been observed that nucleophilic substitution reactions of monobromide derivatives can occur more slowly than their dibromide counterparts. nih.gov

Molecular Interactions with Biological Targets

The therapeutic potential of 4-bromobenzo[c] nih.govnih.govnih.govoxadiazole derivatives is intrinsically linked to their ability to interact with specific biological macromolecules. Extensive research has been conducted to elucidate these interactions at a molecular level, focusing on enzyme inhibition and activation, receptor binding, and the underlying forces governing ligand-protein binding.

Derivatives of 1,2,4-oxadiazole (B8745197) have been investigated as inhibitors of topoisomerase IV and DNA gyrase, enzymes crucial for bacterial survival. nih.gov For instance, certain hybridized pyrrolidine (B122466) compounds featuring a 1,2,4-oxadiazole moiety have demonstrated potent inhibitory activity against these enzymes, with some showing comparable or even superior efficacy to existing antibiotics like novobiocin (B609625) and ciprofloxacin (B1669076) in preclinical studies. nih.gov

In the context of carbonic anhydrase inhibition, a series of thiadiazole derivatives have been synthesized and evaluated. nih.gov These compounds exhibited IC50 values in the nanomolar range, indicating potent inhibition of the enzyme. nih.gov Structure-activity relationship studies revealed a correlation between the physicochemical properties of the substituents (as described by Hammett and hydrophobic substituent constants) and their inhibitory activity. nih.gov

A significant area of investigation for benzo[c] nih.govnih.govnih.govoxadiazole derivatives has been their potential as inhibitors of the programmed death-ligand 1 (PD-L1). nih.govnih.gov PD-L1 is a crucial immune checkpoint protein, and its inhibition can restore T-cell activity against tumor cells. nih.gov

A series of novel benzo[c] nih.govnih.govnih.govoxadiazole derivatives were designed and found to be potent PD-L1 inhibitors. nih.gov One notable compound, L7, demonstrated a high binding affinity for human PD-L1 with a dissociation constant (KD) of 3.34 nM and an IC50 value of 1.8 nM in a homogeneous time-resolved fluorescence (HTRF) assay. nih.govsci-hub.ru This was significantly more potent than the lead compound. nih.gov Furthermore, an ester prodrug of L7, compound L24, showed significant in vivo antitumor effects in mouse models, likely by promoting antitumor immunity. nih.govsci-hub.ru These findings highlight the promise of this class of compounds in the development of new cancer immunotherapies. nih.gov

Molecular docking studies have been instrumental in understanding the binding modes of 4-bromobenzo[c] nih.govnih.govnih.govoxadiazole derivatives with their biological targets. These computational techniques provide insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

For example, docking studies of 1,3,4-oxadiazole-based compounds with the epidermal growth factor receptor (EGFR) tyrosine kinase domain have revealed key interactions. nih.gov Nitrogen atoms of the 1,3,4-oxadiazole (B1194373) ring were often found to form hydrogen bonds with the Met769 residue in the active site. nih.gov The docking scores from these studies have shown a good correlation with the experimentally observed cytotoxic activities of the compounds. nih.gov

Similarly, in the study of 1,2,4-oxadiazole derivatives as DNA gyrase and topoisomerase IV inhibitors, molecular docking provided a rationale for their observed biological activity, supporting the potential for these compounds as dual-target inhibitors. nih.gov These in silico analyses are crucial for the rational design and optimization of new, more potent inhibitors. jocms.org

Cellular Mechanisms of Action

The anticancer activity of oxadiazole derivatives is attributed to various cellular mechanisms. These compounds can induce cytotoxicity through different pathways, and their effectiveness is often evaluated against a panel of human cancer cell lines.

For instance, certain 2,5-disubstituted 1,3,4-oxadiazole derivatives have demonstrated considerable cytotoxic activity against HeLa and MCF-7 cancer cells. nih.gov The structure-activity relationship studies have indicated that the nature of the substituent at position 5 of the oxadiazole ring can significantly influence the anticancer properties. nih.gov

Furthermore, some benzofuran derivatives, including brominated compounds, have been tested on various cancer cell lines such as chronic myelogenous leukemia (K562), prostate cancer (PC3), colon cancer (SW620), and human kidney cancer cells. researchgate.net The introduction of a bromine atom to a methyl or acetyl group attached to the benzofuran system was found to increase their cytotoxicity. researchgate.net

The antitumor effects of the PD-L1 inhibitor L24, an ester prodrug of a benzo[c] nih.govnih.govnih.govoxadiazole derivative, are believed to be mediated through the promotion of antitumor immunity. nih.govsci-hub.ru This suggests that at a cellular level, these compounds can modulate the immune response to target and eliminate cancer cells.

In Vitro Evaluation of Antiproliferative Pathways in Cancer Cell Lines

Derivatives of 1,2,4-oxadiazole and 1,3,4-oxadiazole have demonstrated significant antiproliferative effects across a diverse array of human cancer cell lines. mdpi.comnih.gov These compounds are noted for their ability to inhibit the growth and proliferation of tumors through various mechanisms. nih.govmdpi.com The cytotoxic activity has been observed in cancers of the breast, lung, colon, skin, and in leukemia cell lines. nih.gov

For instance, a series of 1,2,4-oxadiazoles linked with benzimidazole (B57391) showed potent antitumor activity against MCF-7 (breast), A549 (lung), and A375 (melanoma) cancer cell lines, with some derivatives exhibiting higher potency than the standard drug doxorubicin. nih.gov Similarly, D-ribofuranoside derivatives bearing a 1,2,4-oxadiazole ring have shown significant antiproliferative activities in the micromolar range against six different cancer cell lines, with one compound showing notable selectivity for the resistant WiDr colon cancer cell line. nih.gov The broad anti-proliferative effect is a hallmark of these compounds, making them a subject of ongoing research for novel cancer therapies. mdpi.com

Table 1: In Vitro Antiproliferative Activity of Selected Oxadiazole Derivatives

Compound/Derivative ClassCancer Cell LineReported Activity (IC₅₀)Reference
1,2,4-Oxadiazole-linked imidazopyrazine derivative (16a)MCF-7 (Breast)0.68 µM nih.gov
1,2,4-Oxadiazole-linked imidazopyrazine derivative (16a)A-549 (Lung)1.56 µM nih.gov
1,2,4-Oxadiazole-linked imidazopyrazine derivative (16a)A-375 (Melanoma)0.79 µM nih.gov
1,2,4-Oxadiazole-linked imidazopyrazine derivative (16b)MCF-7 (Breast)0.22 µM nih.gov
1,2,4-Oxadiazole-linked imidazopyrazine derivative (16b)A-549 (Lung)1.09 µM nih.gov
1,2,4-Oxadiazole-linked imidazopyrazine derivative (16b)A-375 (Melanoma)1.18 µM nih.gov
Benzimidazole-based 1,3,4-oxadiazole derivative (10)MDA-MB-231 (Breast)0.33 µM (EGFR Kinase) semanticscholar.org
Benzimidazole-based 1,3,4-oxadiazole derivative (13)SKOV3 (Ovarian)0.38 µM (EGFR Kinase) semanticscholar.org

Investigation of Apoptosis Induction and Cell Cycle Modulation

A primary mechanism behind the anticancer activity of oxadiazole derivatives is their ability to induce programmed cell death (apoptosis) and to interfere with the normal progression of the cell cycle. nih.govresearchgate.net Studies have shown that these compounds can trigger cell death through pathways such as apoptosis and necrosis. nih.gov

Specifically, certain benzimidazole-based 1,3,4-oxadiazole derivatives have been found to effectively induce apoptosis in breast (MDA-MB-231), ovarian (SKOV3), and lung (A549) cancer cells. semanticscholar.org The mechanism for this is often linked to the inhibition of key regulatory proteins like Epidermal Growth Factor Receptor (EGFR) kinase. semanticscholar.orgresearchgate.net By inhibiting EGFR, these compounds can halt the signaling pathways that promote cell proliferation and survival. researchgate.net Furthermore, investigations into cell cycle modulation have revealed that some 1,3,4-oxadiazole derivatives can cause a significant arrest of cancer cells in the G2/M phase. mdpi.com For example, one such compound increased the percentage of cells in the G2-M phase from 23% to as high as 76%, effectively stopping cell division. mdpi.com

Mechanisms of Antioxidant Effects

Certain derivatives of 1,3,4-oxadiazole have been identified as possessing significant antioxidant properties, which are crucial for mitigating oxidative stress implicated in various diseases. nih.gov The antioxidant potential of these compounds is often evaluated through their ability to scavenge free radicals and chelate metal ions.

In one study, a 1,3,4-oxadiazole derivative (Ox-6f) demonstrated excellent antioxidant capacity by inhibiting 80.23% of the free radical in a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. nih.gov The same compound also showed potent iron-chelating ability, sequestering 78.94% of iron in the assay. nih.gov The presence of specific structural features, such as a 4-chlorophenyl moiety, was found to be important for this activity. nih.gov Another study also reported good antioxidant activity for an oxazolone (B7731731) derivative, confirming the potential of this heterocyclic class to act as antioxidants. ugm.ac.id

Antimicrobial and Antiprotozoal Activity at the Molecular Level

The 1,3,4-oxadiazole nucleus is a core component in many compounds that exhibit a wide spectrum of antimicrobial activities, including antibacterial, antifungal, antiviral, and antiprotozoal effects. nih.govnih.gov The persistent global challenge of antimicrobial resistance drives the search for new, effective agents, and oxadiazole derivatives have emerged as promising candidates. nih.gov In many instances, newly synthesized compounds have shown antimicrobial activity exceeding that of established reference drugs. nih.gov

The molecular structure of these derivatives allows for diverse substitutions, which can be tailored to target specific microbes. nih.gov For example, 1,3,4-oxadiazole derivatives containing an aryl substituent attached to the heterocycle have demonstrated potent activity against bacteria such as P. aeruginosa and S. aureus. nih.gov Beyond bacteria and fungi, these compounds have also shown promise against protozoa, highlighting their potential in treating diseases like leishmaniasis. nih.govnih.gov

Mechanistic Studies of Immune Checkpoint Modulation

Recent research has expanded into the immunomodulatory capabilities of oxadiazole derivatives, particularly their role in modulating the tumor microenvironment. nih.gov This represents a significant step towards harnessing the immune system to fight cancer, a strategy central to immune checkpoint therapies. mdpi.com

One study investigated a 1,2,4-oxadiazole derivative, N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-amine, and found that it could polarize tumor-associated macrophages (TAMs) towards the antitumor M1 phenotype. nih.gov Macrophages exposed to this derivative showed increased production of key M1 markers, including TNF-α, IL-12, and nitrite. nih.gov This polarization is critical, as it shifts the balance from a pro-tumoral to an anti-tumoral immune environment. The study also noted a synergistic effect when the derivative was combined with other stimuli, enhancing the polarization towards the M1 phenotype. nih.gov Such immunomodulatory activity suggests that these compounds could function as adjuvants in cancer immunotherapy, potentially increasing the efficacy of existing treatments that target immune checkpoints like PD-1/PD-L1. nih.govmdpi.com

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Routes and Sustainable Chemistry Approaches

The synthesis of oxadiazole derivatives is undergoing a significant transformation towards greener and more efficient methodologies. mdpi.com Future research is increasingly focused on adopting sustainable practices that prioritize solvent choice, energy efficiency, and waste reduction. nih.gov For the synthesis of 4-Bromobenzo[c] mdpi.commdpi.comnih.govoxadiazole and its derivatives, several innovative strategies are being explored:

Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times and, in many cases, improve yields for the synthesis of related heterocyclic compounds like 1,3,4-oxadiazoles and benzoxazoles. mdpi.comnih.gov Applying microwave irradiation to the key cyclization and substitution steps in the synthesis of 4-Bromobenzo[c] mdpi.commdpi.comnih.govoxadiazole could offer a more efficient alternative to conventional heating methods. mdpi.com

Photoredox Catalysis: Visible-light-mediated photoredox catalysis represents a green and efficient method for constructing heterocyclic rings. nih.gov For instance, a [3+2]-cycloaddition reaction using an organic dye as a photoredox catalyst has been successfully employed for 1,2,4-oxadiazole (B8745197) synthesis. nih.gov Exploring similar light-driven strategies could provide novel, environmentally friendly pathways to the benzoxadiazole core.

Advanced Cross-Coupling Reactions: As a brominated aromatic compound, 4-Bromobenzo[c] mdpi.commdpi.comnih.govoxadiazole is an ideal substrate for modern cross-coupling reactions. While well-established for related benzothiadiazole systems, the application of direct C-H arylation is a particularly promising sustainable approach. nih.gov This method avoids the need for pre-functionalized organometallic reagents, reducing synthetic steps and waste. nih.gov Further exploration of Suzuki and Stille reactions, which have proven effective for analogous brominated benzofused thiadiazoles, will continue to be vital for creating diverse derivatives. nih.gov

These modern synthetic approaches are pivotal for improving the efficiency, scalability, and environmental footprint associated with the production of 4-Bromobenzo[c] mdpi.commdpi.comnih.govoxadiazole-based compounds. nih.gov

Exploration of New Materials Applications Beyond Current Scope

While benzoxadiazole derivatives are known for their use in Organic Light-Emitting Diodes (OLEDs), the unique properties of the 4-Bromobenzo[c] mdpi.commdpi.comnih.govoxadiazole building block open doors to a wider range of advanced materials. Its electron-withdrawing nature makes it a valuable component for creating donor-acceptor materials with tailored electronic properties. mdpi.com Future applications are being explored in the following areas:

Organic Photovoltaics (OPVs): The development of dye-sensitized solar cells (DSSCs) and bulk-heterojunction solar cells relies on materials with specific energy levels and high charge mobility. The 4-bromobenzoxadiazole unit can be strategically incorporated into organic dyes and polymers to tune the bandgap and enhance electron-accepting capabilities, potentially leading to more efficient solar energy conversion. mdpi.com

Organic Field-Effect Transistors (OFETs): OFETs are essential components for next-generation flexible electronics, and their performance is highly dependent on the semiconductor material. 4-Bromobenzo[c] mdpi.commdpi.comnih.govoxadiazole can serve as a key precursor for synthesizing n-type or ambipolar organic semiconductors, which are crucial for creating complex circuits. mdpi.comnih.gov The ability to create unsymmetrically substituted derivatives is particularly valuable for fine-tuning the molecular packing and electronic characteristics required for high-performance transistors. nih.gov

The table below summarizes potential applications for materials derived from 4-Bromobenzo[c] mdpi.commdpi.comnih.govoxadiazole.

Application AreaPotential Role of 4-Bromobenzo[c] mdpi.commdpi.comnih.govoxadiazoleDesired Outcome
Dye-Sensitized Solar Cells (DSSCs)Precursor for electron-accepting components in organic dyes. mdpi.comEnhanced light absorption and efficient electron injection.
Organic Field-Effect Transistors (OFETs)Building block for n-type or ambipolar semiconductor materials. mdpi.comnih.govHigh charge carrier mobility and stability for flexible electronics.
Organic Photovoltaics (OPVs)Component in donor-acceptor polymers to create small bandgap materials. mdpi.comImproved power conversion efficiency in solar cells.

Advanced Computational Modeling for Property Prediction and Rational Design in Materials and Medicinal Chemistry

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of novel compounds. For derivatives of 4-Bromobenzo[c] mdpi.commdpi.comnih.govoxadiazole, advanced modeling techniques are poised to play a crucial role in both materials science and medicinal chemistry.

In medicinal chemistry, computational methods such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are essential for rational drug design. nih.gov These approaches allow researchers to understand the interactions between a potential drug molecule and its biological target, guiding the synthesis of more potent and selective agents. nih.gov For instance, the design of novel benzo[c] mdpi.commdpi.comnih.govoxadiazole derivatives as inhibitors of the PD-1/PD-L1 pathway was likely guided by such computational pre-screening to optimize binding affinity. nih.gov Molecular modeling can also be used to rationalize the results of biological assays and predict the pharmacokinetic profiles of new compounds. nih.govnih.gov

In materials science, computational modeling can predict key properties like molecular orbital energies (HOMO/LUMO), bandgaps, and charge transport characteristics. This allows for the in silico design of materials with desired optoelectronic properties before undertaking complex and costly synthesis, significantly accelerating the development of new materials for applications like OFETs and OPVs.

Mechanistic Elucidation of Broader Biological Pathways and Polypharmacology

Research into the biological activity of benzo[c] mdpi.commdpi.comnih.govoxadiazole derivatives is expanding beyond single-target interactions to uncover their effects on broader biological pathways and their potential for polypharmacology.

A significant area of research involves the mechanistic study of how these compounds function as antitumor agents. Recent studies have shown that certain benzo[c] mdpi.commdpi.comnih.govoxadiazole derivatives act as potent inhibitors of the PD-L1 protein. nih.gov Mechanistically, these compounds block the interaction between PD-1 and PD-L1, which is a critical immune checkpoint, thereby promoting the body's own antitumor immunity. nih.gov

Furthermore, the oxadiazole scaffold is being investigated for its role in modulating inflammatory pathways. Inflammation is often linked with oxidative stress caused by the overproduction of reactive oxygen species (ROS) and nitric oxide (NO). nih.gov Derivatives of related five-membered heterocycles have been shown to inhibit the production of these pro-inflammatory mediators in macrophages. nih.gov Future research will likely focus on elucidating whether 4-Bromobenzo[c] mdpi.commdpi.comnih.govoxadiazole derivatives can similarly target these pathways, offering potential treatments for inflammatory diseases. The ability to modify the scaffold to influence multiple targets (polypharmacology) could lead to the development of more effective therapeutic agents. nih.gov

Synergistic Effects in Multi-Component Systems for Enhanced Functionality

The true potential of 4-Bromobenzo[c] mdpi.commdpi.comnih.govoxadiazole may lie in its incorporation into multi-component systems where its properties act in synergy with other chemical moieties to achieve enhanced functionality.

In materials science, this is exemplified by the design of "push-pull" systems. By using the bromo-substituent as a reactive handle, the electron-accepting (pull) benzoxadiazole core can be coupled with various electron-donating (push) groups. nih.gov This combination creates materials with strong intramolecular charge transfer, leading to small energy bandgaps and other desirable properties for optoelectronic devices. mdpi.comnih.gov

In medicinal chemistry, a similar strategy involves creating hybrid molecules that combine two or more pharmacophores to augment biological activity. nih.gov For example, a molecular framework could be designed that links the benzoxadiazole core to another bioactive moiety, such as a nicotinamide (B372718) pharmacophore. nih.gov The goal is to create a single molecule that can interact with multiple biological targets or pathways synergistically, potentially leading to a more potent therapeutic effect than either component could achieve alone. This approach represents a sophisticated strategy for developing next-generation drugs with improved efficacy.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 4-Bromobenzo[c][1,2,5]oxadiazole?

  • Methodology : Synthesis typically involves nucleophilic substitution or electrophilic aromatic substitution (EAS) due to the reactivity of the bromine atom and the aromatic ring. For example, bromination of benzo[c][1,2,5]oxadiazole precursors using brominating agents (e.g., NBS or Br₂) under controlled conditions is common. Purification often employs column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization in ethanol/water mixtures to achieve >95% purity. Storage at 2–8°C in amber vials is critical to prevent photodegradation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key features should be analyzed?

  • Methodology :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and coupling patterns to confirm substitution positions.
  • IR Spectroscopy : Detect C-Br stretching (~500–600 cm⁻¹) and oxadiazole ring vibrations (C=N at ~1600 cm⁻¹).
  • Elemental Analysis : Verify Br content (theoretical ~40.2%).
  • Single-crystal X-ray diffraction : Resolve molecular geometry and confirm bromine positioning .

Advanced Research Questions

Q. How can computational methods such as DFT be utilized to predict the stability and reactivity of this compound derivatives?

  • Methodology : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates:

  • Thermal Stability : Decomposition pathways via transition-state analysis.
  • Aromaticity : Nucleus-independent chemical shift (NICS) values to assess ring aromaticity.
  • Reactivity : Frontier molecular orbitals (HOMO-LUMO gaps) predict electrophilic/nucleophilic sites. For instance, bromine’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilic substitution at the 4-position .

Q. What strategies can be employed to resolve contradictions in thermal stability data observed in different studies involving this compound-based materials?

  • Methodology :

  • Controlled DSC/TGA : Standardize heating rates (e.g., 10°C/min) and purge gases (N₂ vs. air) to isolate decomposition mechanisms.
  • Comparative Studies : Benchmark against structurally similar compounds (e.g., 4-nitro derivatives) to identify substituent effects.
  • Quantum Mechanics Validation : Reconcile experimental DSC peaks with DFT-predicted activation energies .

Q. What design principles guide the incorporation of this compound moieties into high-performance energetic materials?

  • Methodology :

  • Density Optimization : Introduce nitro (-NO₂) or azide (-N₃) groups to enhance crystal density (>1.85 g/cm³).
  • Detonation Velocity : Maximize heat of formation (ΔHf) via –NH– bridges and –C(NO₂)₃ substituents.
  • Sensitivity Control : Balance energetic performance with mechanical stability (e.g., friction sensitivity <160 N) .

Q. How does the electron-withdrawing nature of this compound influence its application in n-type organic semiconductors?

  • Methodology :

  • HOMO-LUMO Engineering : The bromine atom lowers LUMO levels (-3.2 eV), facilitating electron injection in OFETs.
  • Copolymer Design : Blend with electron-deficient units (e.g., naphthalenediimide) to achieve air-stable electron mobility (>2.4 cm² V⁻¹ s⁻¹).
  • Thin-Film Characterization : Use AFM and GIWAXS to correlate morphology with charge transport .

Q. What in vitro approaches are recommended to evaluate the biological activity of this compound derivatives, and how can potential cytotoxicity be assessed?

  • Methodology :

  • Anticancer Screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • STAT3 Inhibition : Western blotting to measure phosphorylation levels in treated cells.
  • Cytotoxicity Profiling : Compare selectivity indices (SI) between cancerous and non-cancerous (e.g., HEK293) cells.
  • Metabolic Stability : Microsomal incubation (human liver microsomes) to assess metabolic degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.